molecular formula C12H13NO3 B2752485 (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid CAS No. 2227708-16-7

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid

Cat. No.: B2752485
CAS No.: 2227708-16-7
M. Wt: 219.24
InChI Key: OMXQPXCUIGPFAL-NXEZZACHSA-N
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Description

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique piperidine ring structure, which is substituted with a phenyl group and a carboxylic acid group. The stereochemistry of the compound, indicated by the (4R,6R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted amino acid, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of chiral catalysts or enzymes can enhance the selectivity and yield of the desired enantiomer. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets in a stereospecific manner.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism by which (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors in a stereospecific manner, influencing their activity. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4R,6R)-2-Oxo-6-methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.

    (4R,6R)-2-Oxo-6-ethylpiperidine-4-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in (4R,6R)-2-Oxo-6-phenylpiperidine-4-carboxylic acid imparts unique chemical and biological properties compared to its analogs. The phenyl group can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s binding affinity and specificity for certain targets.

Properties

IUPAC Name

(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-9(12(15)16)6-10(13-11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXQPXCUIGPFAL-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC(=O)N[C@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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